molecular formula C7H9ClN2 B12432078 1-(5-Chloro-3-pyridyl)ethanamine

1-(5-Chloro-3-pyridyl)ethanamine

Cat. No.: B12432078
M. Wt: 156.61 g/mol
InChI Key: HVGKGOMAGDQVDC-UHFFFAOYSA-N
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Description

(S)-1-(5-Chloropyridin-3-yl)ethanamine is a chiral amine compound featuring a pyridine ring substituted with a chlorine atom at the 5-position and an ethanamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Chloropyridin-3-yl)ethanamine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-chloropyridine-3-carboxaldehyde.

    Reductive Amination: The 5-chloropyridine-3-carboxaldehyde undergoes reductive amination with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Purification: The resulting product is purified using chromatographic techniques to obtain (S)-1-(5-Chloropyridin-3-yl)ethanamine in high enantiomeric purity.

Industrial Production Methods

In industrial settings, the production of (S)-1-(5-Chloropyridin-3-yl)ethanamine may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Automated Purification Systems: Employing high-performance liquid chromatography (HPLC) for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Chloropyridin-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or sodium methoxide under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(S)-1-(5-Chloropyridin-3-yl)ethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(5-Chloropyridin-3-yl)ethanamine involves:

    Molecular Targets: Binding to specific receptors or enzymes in biological systems.

    Pathways Involved: Modulation of neurotransmitter pathways, particularly those involving acetylcholine and dopamine.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(5-Chloropyridin-3-yl)ethanamine: The enantiomer of the compound with different stereochemistry.

    5-Chloropyridine-3-boronic acid: A related compound with a boronic acid group instead of an ethanamine group.

    2-Chloropyridine-3-boronic acid: Another related compound with a chlorine atom at the 2-position.

Uniqueness

(S)-1-(5-Chloropyridin-3-yl)ethanamine is unique due to its specific stereochemistry, which can result in different biological activities and binding affinities compared to its enantiomer and other related compounds.

Properties

IUPAC Name

1-(5-chloropyridin-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5(9)6-2-7(8)4-10-3-6/h2-5H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGKGOMAGDQVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CN=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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